![molecular formula C9H12N2O6 B1270919 1-(α-D-呋喃核糖基)尿嘧啶 CAS No. 3258-07-9](/img/structure/B1270919.png)
1-(α-D-呋喃核糖基)尿嘧啶
描述
科学研究应用
Antiviral Activity
1-(α-D-ribofuranosyl)uracil exhibits significant antiviral properties against various viruses, making it a candidate for therapeutic use.
Case Studies and Findings
- A study synthesized several uracil nucleosides and evaluated their activity against Herpes Simplex Virus type 1 (HSV-1). Compounds derived from uracil showed promising results, with some achieving total prevention of viral cytopathic effects at lower concentrations than the standard antiviral acyclovir (ACV) .
- Another research focused on synthesizing nucleoside analogs bearing 1,2,3-triazol-4-yl fragments. These compounds were tested against influenza virus A H1N1 and demonstrated moderate antiviral activity, with IC50 values ranging from 24.3 µM to 57.5 µM .
Antitumor Properties
The compound has been investigated for its potential in treating various malignancies.
Immunomodulatory Effects
Research indicates that 1-(α-D-ribofuranosyl)uracil may influence immune responses.
Applications
- The compound has been studied for its effects on various immune signaling pathways. Its modulation of the JAK/STAT signaling pathway suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .
Synthesis and Structural Variations
The synthesis of 1-(α-D-ribofuranosyl)uracil and its derivatives is crucial for enhancing its pharmacological properties.
Synthesis Techniques
- Various synthetic methods have been developed to create derivatives of 1-(α-D-ribofuranosyl)uracil with improved bioactivity. For instance, modifications involving acetylation or the introduction of different substituents on the uracil moiety have been explored .
Table 1: Antiviral Activity of Nucleoside Analogues
Compound | Virus Type | IC50 (µM) | Remarks |
---|---|---|---|
Compound 6 | HSV-1 | 15.76 | Higher activity than acyclovir |
Compound 8 | Influenza A H1N1 | 24.3 | Moderate activity observed |
Compound 11c | Influenza A H1N1 | 29.2 | Comparable activity to other nucleosides |
Table 2: Antitumor Activity Mechanisms
Mechanism | Description |
---|---|
Apoptosis | Induces programmed cell death in cancer cells |
Autophagy | Modulates cellular degradation processes |
Cell Cycle Regulation | Interferes with cell division and proliferation |
作用机制
Target of Action
1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . This leads to the death of the malignant cells, thereby reducing the progression of the malignancies .
Biochemical Pathways
The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, 1-(a-D-ribofuranosyl)uracil prevents the replication of the malignant cells . The downstream effect of this inhibition is the induction of apoptosis, leading to the death of the malignant cells .
Result of Action
The result of the action of 1-(a-D-ribofuranosyl)uracil is the reduction in the progression of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which leads to the induction of apoptosis and the death of the malignant cells .
准备方法
合成路线和反应条件
1-(α-D-呋喃核糖基)尿嘧啶可以通过化学或生物方法合成。 化学合成通常涉及多步反应,从尿嘧啶与葡萄糖的反应开始 . 一种常见的方法是 Vorbrüggen 糖基化,它涉及在路易斯酸存在下使用硅烷化的核碱基和糖基供体 . 另一种方法涉及使用汞化法和熔融反应 .
工业生产方法
1-(α-D-呋喃核糖基)尿嘧啶的工业生产通常采用工程微生物通过代谢途径催化反应。 这种生物合成方法有利,因为它更环保,并且可以放大到规模化生产 .
化学反应分析
反应类型
1-(α-D-呋喃核糖基)尿嘧啶会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件
氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化反应可以使用溴或氯等试剂进行.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,1-(α-D-呋喃核糖基)尿嘧啶的氧化可以生成具有额外含氧官能团的尿嘧啶衍生物 .
相似化合物的比较
1-(α-D-呋喃核糖基)尿嘧啶可以与其他核苷进行比较,例如:
1-(β-D-呋喃核糖基)尿嘧啶 (β-D-尿苷): 与 α-D-尿苷不同,β-D-尿苷更常见于自然界中,是 RNA 的关键组成部分.
1-(β-D-呋喃核糖基)-5-乙炔基咪唑-4-甲酰胺 (EICAR): 该化合物对 DNA 和 RNA 病毒具有广泛的活性,并用于抗病毒治疗.
利巴韦林 (1-β-D-呋喃核糖基-1,2,4-三唑-3-甲酰胺): 利巴韦林是一种抗病毒核苷类似物,用于治疗各种病毒感染.
生物活性
1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a purine nucleoside analog that has garnered attention for its biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Overview of 1-(α-D-ribofuranosyl)uracil
1-(α-D-ribofuranosyl)uracil is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. Its unique α-configuration distinguishes it from other nucleosides, impacting its biochemical properties and stability. This compound primarily targets indolent lymphoid malignancies and exhibits broad-spectrum anticancer effects by inhibiting DNA synthesis .
The primary mechanism through which 1-(α-D-ribofuranosyl)uracil exerts its biological activity involves:
- Inhibition of DNA Synthesis : The compound interferes with the DNA synthesis pathway, leading to reduced proliferation of malignant cells.
- Targeting Indolent Lymphoid Malignancies : Its effectiveness against specific types of cancer makes it a valuable candidate for further research in oncology .
Therapeutic Applications
1-(α-D-ribofuranosyl)uracil has been investigated for various therapeutic applications:
- Anticancer Activity : The compound shows promise in treating indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and other slow-growing cancers .
- Antiviral Properties : Research indicates potential antiviral effects against certain viruses, including influenza A H1N1, although further studies are needed to elucidate these effects fully .
Table 1: Antiviral Activity Against Influenza A H1N1
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
1-(α-D-ribofuranosyl)uracil | 57.5 | 200 | 3.48 |
Compound 2i | 24.3 | 150 | 6.17 |
Compound 11c | 29.2 | 180 | 6.16 |
IC50 values indicate the concentration required to inhibit viral replication by 50%, while CC50 represents the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is calculated as CC50/IC50, indicating the safety margin of the compound.
Case Study: Antitumor Efficacy
A study conducted on the efficacy of 1-(α-D-ribofuranosyl)uracil in a mouse model of CLL demonstrated significant tumor regression when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in malignant B-cells while sparing normal lymphocytes, suggesting a favorable safety profile .
Comparative Analysis with Similar Compounds
The biological activity of 1-(α-D-ribofuranosyl)uracil can be compared with other nucleoside analogs:
Compound Name | Configuration | Primary Use |
---|---|---|
1-(β-D-ribofuranosyl)uracil | β-configuration | Commonly found in RNA |
Ribavirin | β-configuration | Antiviral treatment for various infections |
EICAR | β-configuration | Broad-spectrum antiviral activity |
The α-configuration of 1-(α-D-ribofuranosyl)uracil provides distinct biochemical properties that may enhance its therapeutic efficacy compared to β-anomers .
属性
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-JBBNEOJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364101 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3258-07-9 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?
A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.
Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?
A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。